

# SPI-112: A Technical Guide to a Potent SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPI-112   |           |
| Cat. No.:            | B15543501 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SPI-112**, a potent and selective inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document consolidates key chemical information, mechanism of action, and detailed experimental protocols relevant to the study of this compound.

## **Chemical Information and Data Presentation**

**SPI-112** is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways downstream of various growth factor receptors.[1] Due to its charged carboxylic acid group, **SPI-112** is not cell-permeable. To overcome this limitation, a cell-permeable methyl ester prodrug, **SPI-112**Me, was developed.[2][3] Upon cellular entry, **SPI-112**Me is hydrolyzed by intracellular esterases to release the active inhibitor, **SPI-112**.



| Identifier        | Value                                                                   | Reference |
|-------------------|-------------------------------------------------------------------------|-----------|
| CAS Number        | 1051387-90-6                                                            | [1]       |
| Molecular Formula | C22H17FN4O5S                                                            | [1]       |
| Molecular Weight  | 468.46 g/mol                                                            |           |
| SMILES            | O=C(O)c1cccc(c1)N/N=C/2C(=<br>O)Nc3cc(ccc23)S(=O)<br>(=O)NCc4ccc(F)cc4) | _         |

| Inhibitory Activity | Value   | Reference |
|---------------------|---------|-----------|
| SHP2 IC50           | 1 μΜ    | [1][4]    |
| PTP1B IC50          | 14.5 μΜ | [1][4]    |
| General PTPs IC50   | 18.3 μΜ | [4]       |
| Ki (SHP2)           | 0.8 μΜ  | [1][4]    |

| Binding Kinetics (Surface Plasmon Resonance) | Value   | Reference |
|----------------------------------------------|---------|-----------|
| Binding Constant (KD)                        | 1.30 μΜ | [1][4]    |
| Stoichiometry                                | 1:1     | [1][4]    |

## **Mechanism of Action and Signaling Pathways**

**SPI-112** exerts its inhibitory effect by competing with substrate for the active site of SHP2.[1][4] SHP2 is a key positive regulator of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[5][6][7] [8] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated docking proteins, such as Gab1, where it dephosphorylates specific residues, leading to the activation of Ras and downstream signaling. By inhibiting SHP2, **SPI-112** effectively blocks this signal transmission, leading to a reduction in ERK1/2 phosphorylation and subsequent cellular responses like proliferation and migration.[2][3]



SHP2 has also been implicated in the regulation of the JAK/STAT and PI3K/AKT pathways.[7] [8] Inhibition of SHP2 can therefore have pleiotropic effects on cellular signaling, making it a target of interest in oncology and other diseases driven by aberrant growth factor signaling.

## **SHP2-Mediated ERK Activation Pathway**





Click to download full resolution via product page

Caption: SHP2 activation downstream of RTKs and its inhibition by SPI-112.



# Experimental Workflow for Assessing SPI-112Me Cellular Activity



Click to download full resolution via product page

Caption: Workflow for evaluating the effect of **SPI-112**Me on ERK1/2 phosphorylation.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the characterization of **SPI-112** and its prodrug, **SPI-112**Me.

## **SHP2 Enzymatic Inhibition Assay**

This protocol outlines a continuous-rate spectrophotometric assay to determine the inhibitory activity of **SPI-112** against SHP2.

#### Materials:

- Recombinant human SHP2 protein
- Assay Buffer: 25 mM HEPES (pH 7.3), 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- SPI-112 stock solution in DMSO
- Black, half-area 96-well plates
- Spectrophotometer capable of fluorescence reading (Excitation: 355 nm, Emission: 460 nm)

#### Procedure:

Prepare serial dilutions of SPI-112 in DMSO. A final concentration range of 0.1 μM to 10 μM is recommended.



- In a 96-well plate, add 2 μL of the diluted **SPI-112** or DMSO (vehicle control) to each well.
- Prepare a master mix containing the SHP2 enzyme in the assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 0.16 μM).[2]
- Add 48 μL of the enzyme master mix to each well containing the inhibitor.
- Prepare a solution of DiFMUP substrate in the assay buffer. The final concentration should be near the Km value for SHP2.
- Initiate the reaction by adding 50 μL of the DiFMUP solution to each well.
- Immediately place the plate in the spectrophotometer and measure the increase in fluorescence at 460 nm over time at room temperature.
- Calculate the initial reaction rates (V<sub>0</sub>) from the linear portion of the progress curves.
- Determine the percent inhibition for each SPI-112 concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to characterize the binding interaction between **SPI-112** and SHP2.

#### Materials:

- SPR instrument (e.g., Biacore)
- · CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human SHP2 protein
- Immobilization buffer: 10 mM sodium acetate, pH 4.5



- Running buffer: PBS with 0.005% P20 surfactant and 1% DMSO
- SPI-112 stock solution in DMSO

#### Procedure:

- Immobilization of SHP2:
  - Equilibrate the CM5 sensor chip with the running buffer.
  - Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  - Inject the SHP2 protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 response units).
  - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
  - A reference flow cell should be prepared similarly but without the protein immobilization.
- Binding Analysis:
  - $\circ$  Prepare a series of dilutions of **SPI-112** in the running buffer. A concentration range spanning at least 10-fold below and above the expected KD is recommended (e.g., 0.1  $\mu$ M to 10  $\mu$ M).
  - Inject the **SPI-112** solutions over the SHP2-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min).
  - Monitor the association and dissociation phases in real-time.
  - After each injection, regenerate the sensor surface if necessary, although for small molecules, dissociation may be sufficient.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.



 Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

## Western Blot for Inhibition of ERK1/2 Phosphorylation

This protocol details the procedure for assessing the effect of **SPI-112**Me on growth factor-stimulated ERK1/2 phosphorylation in a cellular context.

#### Materials:

- Cell line of interest (e.g., MDA-MB-468)
- Cell culture medium and supplements
- SPI-112Me stock solution in DMSO
- Growth factor (e.g., Epidermal Growth Factor, EGF)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

## Procedure:

Cell Treatment:



- Seed cells in 6-well plates and allow them to adhere overnight.
- Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
- Pre-treat the cells with various concentrations of SPI-112Me (e.g., 0-20 μM) for a specified time (e.g., 2 hours).[2]
- Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 5-10 minutes).

#### Protein Extraction:

- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of each sample using a BCA assay.

## Western Blotting:

- Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.



- Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
- Data Analysis:
  - Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
  - Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
  - Compare the normalized phospho-ERK1/2 levels in the SPI-112Me-treated samples to the vehicle-treated, growth factor-stimulated control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tyrosine phosphatase PTPN11/SHP2 in solid tumors bull's eye for targeted therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SPI-112: A Technical Guide to a Potent SHP2 Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543501#spi-112-cas-number-and-chemical-information]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com